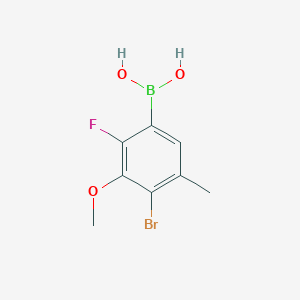

(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid

Description

(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is a multifunctional arylboronic acid derivative with a complex substitution pattern on its phenyl ring. Key structural features include:

- Fluorine at the ortho position, enhancing Lewis acidity via electron-withdrawing effects.

- Methoxy at the meta position, which may modulate solubility and electronic properties.

- Methyl at the meta position relative to bromine, increasing hydrophobicity and steric hindrance.

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, a cornerstone of medicinal chemistry and materials science . Its substituents influence reactivity, stability, and pharmacokinetic properties, making it valuable in drug design .

Properties

IUPAC Name |

(4-bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCKDUVAJQRZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OC)Br)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Regioselective Metalation

The synthesis of (4-bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid hinges on precise control over the position of boronic acid installation. A patent by CN110078633B demonstrates a related approach for 5-bromo-2-fluoro-3-methylphenylboronic acid, wherein 5-bromo-2-fluorotoluene undergoes lithiation at −65°C using butyllithium and diisopropylamine. The lithium intermediate is quenched with isopropyl borate to yield the boronic acid derivative.

For the target compound, the methoxy group at position 3 introduces additional complexity. Methoxy’s ortho/para-directing effects may compete with bromo and fluoro’s meta-directing tendencies, necessitating careful optimization of reaction conditions. Example 1 in achieved 85% yield for a structurally analogous boronic acid by maintaining rigorous temperature control (−50°C to −80°C) and using tetrahydrofuran (THF) as the solvent.

Solvent and Base Selection

The choice of solvent and base critically influences metalation efficiency. Polar aprotic solvents like THF stabilize lithium intermediates, while diisopropylamine acts as a non-nucleophilic base to deprotonate the aromatic substrate. In, a cyclohexane solution of butyllithium was added dropwise to ensure gradual metalation, minimizing side reactions. For methoxy-containing substrates, coordinating solvents may enhance regioselectivity by stabilizing transition states at the desired position.

Oxidative Functionalization and Protecting Group Strategies

Sequential Oxidation and Methylation

A two-step oxidation-methylation sequence, as described in, offers a pathway to introduce the methoxy group post-borylation. In Example 1, 5-bromo-2-fluoro-3-methylphenylboronic acid was oxidized to the corresponding phenol using hydrogen peroxide, followed by methylation with methyl iodide and potassium carbonate. Adapting this approach, the target compound could be synthesized via:

-

Borylation : Install the boronic acid at position 6 of 4-bromo-2-fluoro-5-methylphenol.

-

Methylation : Treat the phenol intermediate with dimethyl sulfate or methyl iodide under basic conditions to yield the methoxy group.

This method avoids exposing the boronic acid to harsh methylation conditions, though the stability of the boronic acid during oxidation requires validation.

Stability of Boronic Acids Under Reaction Conditions

Boronic acids are susceptible to protodeboronation and oxidation, particularly under acidic or high-temperature conditions. The patent circumvented this by performing methylation at 60–80°C in methanolamine, which may stabilize the boronic acid through hydrogen bonding. For the target compound, analogous mild conditions (e.g., potassium carbonate in methanol at 50°C) could preserve the boronic acid moiety.

Alternative Catalytic Borylation Approaches

Iridium-Catalyzed C–H Borylation

Recent advances in transition-metal catalysis, such as iridium-catalyzed C–H borylation, provide an alternative to lithiation-based methods. While focuses on CF3-substituted pyridines, the methodology could be adapted for benzene derivatives. Key parameters include:

-

Catalyst System : [Ir(COD)OMe]2 with dtbpy (4,4′-di-tert-butylbipyridine) ligand.

-

Solvent-Free Conditions : Substrates and pinacolborane act as solvents, enabling reactions at 80°C.

For the target compound, iridium catalysis may achieve selective borylation at the least hindered position, though competing directing effects from methoxy and bromo groups pose challenges.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Directed Ortho-Metalation

The directing effects of substituents govern lithiation efficiency. Bromo and fluoro groups, being meta-directing, favor metalation at positions 4 and 6, while methoxy’s ortho/para-directing nature may shift selectivity. Computational modeling could predict the dominant pathway, but empirical screening of bases (e.g., LDA vs. LiTMP) and solvents remains essential.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the reaction is tolerant of various functional groups .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound serves as a boron source that reacts with aryl halides to produce biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

Table 1: Suzuki-Miyaura Coupling Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Palladium (Pd) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Medicinal Chemistry

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of derivatives synthesized from this compound. For instance, compounds derived from this boronic acid have shown promising activity against multidrug-resistant strains of bacteria.

Case Study: Antibacterial Efficacy Against XDR-S. Typhi

A study reported that derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 mg/mL against XDR-S. Typhi. Molecular docking studies indicated strong binding affinities to target proteins, suggesting potential for further development as antibacterial agents .

Materials Science

Functionalized Polymers

The compound can also be employed in the synthesis of functionalized polymers. Its boronic acid group allows for cross-linking reactions that enhance the mechanical properties and functionalities of polymeric materials.

Table 2: Properties of Functionalized Polymers

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

Drug Development

Pharmacokinetic Studies

The pharmacokinetic profiles of compounds derived from this compound have been investigated to assess their absorption, distribution, metabolism, and excretion (ADME). These studies indicate that certain derivatives satisfy Lipinski's Rule of Five, making them promising candidates for drug development.

Case Study: ADME Evaluation

In silico evaluations showed that synthesized compounds exhibited favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles .

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic and steric effects of substituents significantly alter boronic acid properties:

Key Findings :

- Fluorine in the target compound lowers pKa by ~0.9 units compared to phenylboronic acid, enhancing electrophilicity for Suzuki coupling .

- Methoxy and methyl groups improve solubility in organic solvents but may reduce aqueous stability .

- Thiophene-based analogs (e.g., ) exhibit reduced stability in acidic media due to sulfur’s polarizability, limiting biomedical applications .

Stability in Cross-Coupling Reactions

Copper-mediated degradation is a critical challenge in click chemistry (CuAAC). The target compound’s fluorine substituent may protect against degradation via fluoride stabilization, a phenomenon observed in other fluorinated boronic acids . In contrast, non-fluorinated analogs like (4-Bromo-3-methoxyphenyl)boronic acid are more prone to decomposition under CuAAC conditions .

Biological Activity

(4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development, especially for cancer and bacterial infections.

Boronic acids generally exert their biological effects through several mechanisms:

- Proteasome Inhibition : Some boronic acids inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have shown to halt the cell cycle at the G2/M phase, effectively inhibiting tumor growth .

- Enzyme Inhibition : These compounds can act as inhibitors of β-lactamases, enzymes produced by resistant bacteria. This inhibition is critical in combating antibiotic resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids:

- Cell Line Studies : In vitro studies have demonstrated that various boronic acid derivatives possess significant cytotoxicity against multiple cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

- Mechanistic Insights : The anticancer activity is often linked to the ability of these compounds to interfere with critical signaling pathways involved in cell proliferation and survival. For example, some studies suggest that they may modulate gene transcription related to cancer progression .

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy:

- Inhibition of Resistant Strains : Compounds in this class have been shown to effectively inhibit the growth of resistant strains of bacteria by targeting β-lactamases, which are responsible for antibiotic resistance .

- Biofilm Disruption : Some boronic acids have demonstrated the ability to disrupt biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa, enhancing their efficacy against chronic infections .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution : Initial studies suggest that this compound can be administered intravenously with acceptable pharmacokinetic properties. However, further optimization is needed to enhance its bioavailability and therapeutic index .

- Toxicity Profile : Preliminary assessments indicate low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids, including this compound:

Q & A

Q. 1.1. What are the key challenges in synthesizing (4-Bromo-2-fluoro-3-methoxy-5-methylphenyl)boronic acid, and how can they be addressed methodologically?

Synthesizing aromatic boronic acids with multiple substituents, such as bromo, fluoro, methoxy, and methyl groups, often faces challenges in regioselectivity and purification. Boronic acids are prone to trimerization (forming boroxines) during synthesis, complicating isolation. A common approach is synthesizing boronic ester prodrugs first, as they are more stable and easier to purify via chromatography or crystallization. For example, intermediates like pinacol boronic esters can be hydrolyzed under mild acidic conditions to yield the final boronic acid .

Q. 1.2. What analytical techniques are most reliable for characterizing this compound?

Standard techniques include:

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm substituent positions and boron coordination.

- High-Performance Liquid Chromatography (HPLC) : Assess purity, especially critical for detecting boroxine byproducts.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or chemical ionization (CI) is preferred over MALDI-MS, as free boronic acids may dehydrate during laser desorption, leading to ambiguous data .

Advanced Research Questions

Q. 2.1. How can researchers mitigate boroxine formation during mass spectrometric analysis of this compound?

Derivatization with diols (e.g., 1,2-ethanediol) or sugars (e.g., D-fructose) converts the boronic acid into a cyclic boronic ester, stabilizing the molecule and preventing dehydration. For MALDI-MS, this step ensures accurate molecular ion detection and avoids fragmentation interference. This method is particularly critical for peptides or polymers containing multiple boronic acid groups .

Q. 2.2. What experimental strategies are effective for studying the binding kinetics of this boronic acid with diol-containing biomolecules?

The stopped-flow fluorescence method is ideal for measuring rapid binding kinetics (e.g., kon and koff rates) with diols like sugars or glycoproteins. For instance, studies on arylboronic acids show that kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Adjusting pH to physiological levels (7.4) ensures reversible binding, critical for real-time monitoring in biosensor applications .

Q. 2.3. How can the thermal stability and flame-retardant potential of this compound be evaluated?

Thermogravimetric analysis (TGA) under nitrogen or air reveals degradation pathways and residual mass, indicating flame-retardant efficacy. Substituents like bromine and methoxy groups may enhance thermal stability by forming char layers. Comparative studies with structurally similar boronic acids (e.g., pyrene-1-boronic acid, stable up to 600°C) provide benchmarks for structure-property relationships .

Q. 2.4. What methodologies are suitable for detecting genotoxic impurities in this boronic acid during drug development?

A triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm) for trace impurities like carboxy- or methyl-phenylboronic acids. Method validation per ICH guidelines (linearity, accuracy, robustness) ensures compliance with regulatory standards for pharmaceuticals .

Q. 2.5. How can researchers design experiments to study glycoprotein interactions with this boronic acid?

Surface plasmon resonance (SPR) using boronic acid-functionalized surfaces (e.g., AECPBA-modified dextran) quantifies binding affinity with glycoproteins. Buffer optimization (e.g., pH 8.5 with 0.1 M Tris) minimizes non-specific interactions. Elution with competitive diols (e.g., sorbitol) confirms reversible binding, a key feature for bioseparation applications .

Q. 2.6. What in vitro assays are appropriate for evaluating the anticancer potential of this compound?

- Proteasome inhibition assays : Boronic acids like bortezomib target the 20S proteasome. Measure chymotrypsin-like activity using fluorogenic substrates (e.g., Suc-LLVY-AMC).

- Cell viability assays : Test against glioblastoma or triple-negative breast cancer lines using MTT or ATP-based assays. Structure-activity relationships (SAR) can guide optimization of substituents for potency .

Q. 2.7. How can this boronic acid be functionalized for use in Gram-positive bacterial biosensors?

Conjugation with carbon dots (C-dots) via amide linkages creates fluorescent probes. The boronic acid moiety binds to glycolipids on bacterial surfaces, with selectivity for Gram-positive strains (e.g., Staphylococcus aureus). Fluorescence quenching or enhancement upon binding enables rapid detection in clinical samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.